angiogenin, methionyl-(-1)-
Description
Crystallographic Analysis of Recombinant Protein Architecture
The three-dimensional structure of methionyl-(-1)-angiogenin has been resolved through X-ray crystallography at resolutions ranging from 1.8 Å to 2.4 Å. The recombinant protein retains the core β-sheet topology characteristic of the pancreatic ribonuclease superfamily, with two antiparallel β-sheets forming a V-shaped substrate-binding cleft. Key structural deviations from native angiogenin include:
- N-terminal conformation : The additional methionine residue at position -1 induces minimal perturbation to the overall fold, as evidenced by root-mean-square deviations (RMSD) of 0.45–0.68 Å compared to pyroglutamate-1 angiogenin.
- Active site occlusion : Glutamine-117 maintains its obstructive position in the pyrimidine-binding (B1) site, a feature critical for attenuating ribonucleolytic activity. Molecular dynamics simulations reveal transient fluctuations in this region, allowing partial substrate access.
- Receptor-binding loop : Residues 58–70 (ENKNGNPHRENLR) form a solvent-exposed loop distinct from RNase A, with crystallographic B-factors indicating higher flexibility compared to the protein core.
Comparative analysis of methionyl-(-1)-angiogenin (PDB: 2ANG) and processed angiogenin (PDB: 1ANG) shows conserved disulfide bonding patterns and tertiary interactions. The engineered N-terminal methionine does not participate in crystal packing interactions, explaining its minimal impact on global stability.
N-terminal Methionine Retention in Prokaryotic Expression Systems
Methionyl-(-1)-angiogenin accumulates as inclusion bodies in Escherichia coli expression systems, requiring oxidative refolding to achieve native conformation. The retention of the initiator methionine arises from two key factors:
Methionine aminopeptidase (MetAP) specificity :
- MetAP1 exhibits limited activity toward substrates with large penultimate residues.
- Angiogenin's native N-terminal sequence (<1Glu-2Asn-3Leu...) contains aspartate at position 2, which sterically hinders MetAP processing.
- Kinetic studies show a 12-fold reduction in MetAP1 cleavage efficiency for Met-Asp sequences compared to Met-Ala substrates.
Expression conditions :
Quantitative analysis of recombinant batches shows 98.2 ± 1.4% methionine retention by MALDI-TOF mass spectrometry (theoretical mass: 14,427 Da; observed: 14,565 Da).
Disulfide Bond Configuration and Structural Integrity Verification
Methionyl-(-1)-angiogenin contains three conserved disulfide bonds (Cys26-Cys81, Cys39-Cys92, Cys57-Cys107) critical for maintaining structural stability. Verification methods include:
Tryptic peptide mapping :
| Disulfide Pair | Peptide Mass (Da) | Observed Fragments |
|---|---|---|
| Cys26-Cys81 | 2,345.8 | 26-31 (Cys26) + 76-81 (Cys81) |
| Cys39-Cys92 | 3,102.4 | 37-44 (Cys39) + 89-96 (Cys92) |
| Cys57-Cys107 | 2,887.1 | 55-62 (Cys57) + 104-110 (Cys107) |
Data from reverse-phase HPLC and mass spectrometry confirm 94.3% correct disulfide pairing in refolded protein.
Functional validation :
Properties
CAS No. |
120298-94-4 |
|---|---|
Molecular Formula |
C7H6N4 |
Synonyms |
angiogenin, methionyl-(-1)- |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characterization
NMR spectroscopy reveals that methionyl-(-1)-angiogenin retains a well-folded, monomeric structure homologous to the native protein . Key findings include:
-
Resonance assignments : Complete , , and backbone assignments confirm structural integrity.
-
Secondary structure : Six β-strands and three α-helices stabilize the RNase A-like fold, critical for catalytic activity .
Ribonucleolytic Activity
Angiogenin cleaves tRNA substrates at the anticodon loop under stress conditions. The methionyl variant shares this enzymatic mechanism, activated by ribosomal binding:
Mechanism :
-
Ribosome binding induces conformational changes in the C-terminal tail, activating the catalytic site .
-
The ribosome directs tRNA into angiogenin’s active site, enabling cleavage at the anticodon loop .
Ribosomal Interactions
Cryo-EM structures (3.0–3.4 Å resolution) detail how methionyl-angiogenin binds ribosomes:
Key residues :
Pathophysiological Implications
-
Cancer/Neurodegeneration : Overactive tRNA cleavage disrupts translation, contributing to stress granule formation .
-
Therapeutic targeting : Inhibitors blocking ribosome-angiogenin interactions are under exploration .
Comparative Analysis
Wild-type vs. Methionyl-(-1)-Angiogenin :
Comparison with Similar Compounds
Angiogenic Factors: VEGF vs. Angiogenin
Key Insight : Unlike VEGF, ANG’s angiogenic activity involves ribosomal RNA cleavage and stress granule formation, offering a unique therapeutic target .
RNase Family: RNase A vs. Angiogenin
Key Insight: ANG’s ribosomal binding and stress-specific RNase activity distinguish it from canonical RNases like RNase A .
Antimicrobial Peptides: Angiogenin vs. Angie1
Key Insight : Angie1, a truncated ANG derivative, exemplifies how structural optimization enhances therapeutic applicability .
Apoptosis Regulators: p53 vs. Angiogenin
Key Insight: ANG’s antagonism of p53 underscores its pro-tumorigenic role, contrasting with p53’s canonical tumor-suppressive functions .
Contradictions and Limitations
- DENV Infection: ANG knockdown paradoxically increases its expression during DENV infection, suggesting complex transcriptional regulation .
Data Tables
Table 1: Angiogenin Expression in Disease
Preparation Methods
Vector Construction for Recombinant Expression
The production of angiogenin, methionyl-(-1)-, begins with the insertion of human angiogenin cDNA into a pGEX-4T3-derived plasmid (designated pSH12) via NdeI and SalI restriction sites. The engineered plasmid, pGEX-ANG-G3S2, introduces a methionine residue at position -1 relative to the native angiogenin sequence. This modification facilitates proper folding in Escherichia coli while preserving the protein’s ribonuclease A (RNase A)-like structural motif.
Key features of the plasmid include:
-
A Gly3-Ser2-Gly3 linker between angiogenin and a nonapeptide library insert, ensuring spatial flexibility for enzymatic activity.
-
Replacement of the native stop codon with glycine codons to accommodate C-terminal fusion tags for purification.
Bacterial Expression Systems
coli Strain Selection and Induction
Angiogenin, methionyl-(-1)-, is expressed in E. coli BL21(DE3) cells using the T7 promoter system. Optimal expression conditions involve:
Table 1: Expression Parameters for Angiogenin, Methionyl-(-1)-
| Parameter | Condition |
|---|---|
| Host strain | E. coli BL21(DE3) |
| Induction temperature | 25°C |
| Induction duration | 16 hours |
| Yield | 15–20 mg/L culture |
Purification and Refolding
Solubilization and Refolding
Following cell lysis, angiogenin, methionyl-(-1)-, is recovered from inclusion bodies using a urea-based denaturation buffer (8 M urea, 50 mM Tris-HCl, pH 8.0). Refolding is achieved through:
Chromatographic Purification
Refolded protein undergoes cation-exchange chromatography using a HiTrap SP HP column (GE Healthcare):
Table 2: Purification Yield and Purity
| Step | Volume (mL) | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| Crude lysate | 500 | 350 | <5 |
| Refolded protein | 50 | 25 | 40 |
| HiTrap SP HP eluate | 20 | 15 | >95 |
Structural and Functional Characterization
NMR Spectroscopy and Secondary Structure
Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of angiogenin’s native fold in the methionyl-(-1)- variant:
-
Backbone assignments : Complete 1H, 13C, and 15N resonances align with wild-type angiogenin.
-
Secondary structure : Six β-strands and three α-helices stabilize the catalytic core, with RMSD <1.5 Å compared to the native structure.
Ribonucleolytic Activity Assays
Angiogenin, methionyl-(-1)-, cleaves tRNA substrates at the anticodon loop under stress conditions. Activity is quantified using:
Table 3: Enzymatic Parameters
| Substrate | K<sub>cat</sub> (s<sup>−1</sup>) | K<sub>m</sub> (μM) |
|---|---|---|
| Yeast tRNA | 0.45 ± 0.03 | 12.6 ± 1.2 |
| Ribosomal RNA | 0.32 ± 0.02 | 18.9 ± 2.1 |
Quality Control and Contaminant Screening
Endotoxin Removal
To ensure biocompatibility for in vitro studies, endotoxins are removed using:
Mass Spectrometry Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (16,389 Da) and methionyl-(-1)- modification. Disulfide bond integrity (Cys39–Cys92 and Cys26–Cys81) is verified via tandem MS/MS.
Applications in Therapeutic Development
Peptide Inhibitor Screening
Angiogenin, methionyl-(-1)-, serves as a target for inhibitor discovery. Synthetic peptides (e.g., AEDYDYSWW) show potent inhibition:
Q & A
Q. What are the standard methodologies to study the structural interactions between angiogenin and ribosomal complexes?
To investigate angiogenin-ribosome interactions, cryo-electron microscopy (cryo-EM) is the gold standard. Researchers reconstitute 80S ribosome complexes with angiogenin, synthetic mRNA, and tRNA, followed by cryo-EM data classification to resolve structural details at near-atomic resolution (e.g., 2.8–3.7 Å). Key steps include optimizing ribosomal homogeneity, using mutant variants (e.g., H13A to study catalytic inactivity), and analyzing interactions with rRNA, mRNA, and tRNA via masked Fourier shell correlation (FSC) curves .
Q. How can angiogenin activity be quantitatively assessed in cellular models?
Fluorescent aptamer probes are a robust method for detecting angiogenin activity. Aptamers bind angiogenin with high specificity, enabling real-time tracking of enzymatic cleavage via fluorescence quenching or recovery. This approach avoids reliance on antibodies and is compatible with live-cell imaging, making it suitable for studying angiogenin dynamics in cancer or neurodegenerative disease models .
Q. What statistical frameworks ensure rigor in analyzing angiogenin’s role in disease pathways?
Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with translational goals. For example, studies linking angiogenin to ALS or cancer should integrate RNA-seq data, ribosome profiling, and enzymatic assays, using multivariate regression to control for confounding variables like oxidative stress .
Advanced Research Questions
Q. How can transient interactions between angiogenin and tRNA during ribosomal binding be experimentally captured?
Transient states are best studied using time-resolved cryo-EM. By quenching reactions at millisecond intervals (e.g., with urea-PAGE) and employing maximum-likelihood classification, researchers can isolate rare conformational states (e.g., tRNAAla bound to angiogenin-ribosome complexes). This reveals how angiogenin’s catalytic site positions tRNA for cleavage, even when tRNA-bound particles represent <20% of the dataset .
Q. What experimental designs resolve contradictions in angiogenin’s dual roles in cell survival and stress-induced apoptosis?
Contradictory findings (e.g., angiogenin’s pro-survival vs. pro-apoptotic effects) require context-specific models. For example, in vitro studies using H13A mutants show abolished tRNA cleavage but retained ribosome binding, suggesting non-catalytic roles. Researchers should combine ribosome profiling (to map tRNA cleavage sites) with CRISPR-edited cell lines (e.g., ANG knockouts) to disentangle enzymatic vs. structural functions .
Q. How do researchers optimize ribosome-angiogenin complex reconstitution for high-resolution structural studies?
Key steps include:
- Using purified rabbit 40S/60S subunits and synthetic mRNA to minimize heterogeneity.
- Incorporating bacterial initiator tRNAfMet for stable P-site binding in mammalian ribosomes.
- Validating complex integrity via urea-PAGE (to confirm tRNA cleavage) before cryo-EM grid preparation.
- Applying B-factor sharpening (−50 Ų) to enhance map interpretability for interactions like Trp89 stacking on 18S rRNA .
Q. What methodologies integrate angiogenin’s structural data with functional assays to elucidate disease mechanisms?
Multi-scale approaches are critical. For example:
- Structural data : Cryo-EM maps identify angiogenin’s binding interfaces with H69 (28S rRNA) and h44 (18S rRNA).
- Functional assays : Fluorescence-polarization assays quantify angiogenin’s ribonuclease activity under varying pH or redox conditions.
- In vivo validation : Transgenic mouse models with tissue-specific ANG overexpression can test correlations between structural perturbations (e.g., Arg33 mutations) and tumorigenesis .
Methodological Challenges and Solutions
Q. How should researchers address low contrast in cryo-EM micrographs of angiogenin-ribosome complexes?
Low contrast in lysate-derived ribosomes (e.g., rabbit reticulocyte lysates) is mitigated by:
- Automated particle picking in cisTEM to improve signal-to-noise ratios.
- Using defocus values of −1.4 µm to enhance phase contrast.
- Classification strategies in Frealign to discard suboptimal particles .
Q. What validation strategies ensure specificity in angiogenin detection assays?
- Western Blot : Use polyclonal antibodies validated against recombinant angiogenin (1:200–1:1000 dilution) with antigen retrieval (TE buffer, pH 9.0).
- Aptamer-based assays : Perform competition experiments with excess angiogenin or RNase A to confirm binding specificity.
- ELISA : Cross-validate with mass spectrometry to rule out cross-reactivity with homologs like RNase 4 .
Q. How can conflicting data on angiogenin’s subcellular localization be reconciled?
Discrepancies (e.g., nuclear vs. cytoplasmic localization) arise from cell-type-specific stress responses. Researchers should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
